Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate
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Overview
Description
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate is an organic compound with a complex structure that includes a thiophene ring, a carbamate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the thiophene ring and the oxo-propyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxo group can yield the corresponding alcohol.
Scientific Research Applications
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the thiophene ring.
Thiophene-3-carboxylic acid: Contains the thiophene ring but lacks the carbamate group.
N-Boc-protected anilines: Similar in having a carbamate group but with different aromatic systems.
Uniqueness
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate is unique due to its combination of a thiophene ring and a carbamate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1-thiophen-3-ylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCISWYLBBYIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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